molecular formula C9H8NO5- B8743758 3-Nitrophenoxyacetic acid methyl ester CAS No. 81720-19-6

3-Nitrophenoxyacetic acid methyl ester

Cat. No.: B8743758
CAS No.: 81720-19-6
M. Wt: 210.16 g/mol
InChI Key: CGGQTUXPABREEK-UHFFFAOYSA-M
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Description

3-Nitrophenoxyacetic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a phenoxyacetic acid moiety, which is further esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenoxyacetic acid methyl ester typically involves the esterification of 3-nitrophenoxyacetic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-nitrophenoxyacetic acid in methanol.
  • Add a catalytic amount of sulfuric acid.
  • Heat the mixture under reflux for several hours.
  • After completion, neutralize the reaction mixture and extract the ester with an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process under milder conditions.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenoxyacetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3-nitrophenoxyacetic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Hydrolysis: 3-Nitrophenoxyacetic acid and methanol.

    Reduction: 3-Aminophenoxyacetic acid methyl ester.

    Substitution: Various substituted phenoxyacetic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

3-Nitrophenoxyacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitrophenoxyacetic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester moiety can be hydrolyzed to release the active acid form, which may interact with specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid methyl ester: Lacks the nitro group, making it less reactive in certain substitution reactions.

    3-Nitrophenoxyacetic acid: The non-esterified form, which is more polar and less volatile.

    4-Nitrophenoxyacetic acid methyl ester: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.

Uniqueness

3-Nitrophenoxyacetic acid methyl ester is unique due to the presence of both the nitro group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activity also makes it a compound of interest in medicinal chemistry and drug development.

Properties

CAS No.

81720-19-6

Molecular Formula

C9H8NO5-

Molecular Weight

210.16 g/mol

IUPAC Name

2-(3-nitrophenoxy)propanoate

InChI

InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-6H,1H3,(H,11,12)/p-1

InChI Key

CGGQTUXPABREEK-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

300 g of 3-nitrophenol are added to 800 ml of DMF. Then 240 g of sodium carbonate are added portionwise. Subsequently 270 g of chloroacetic acid methylester is added at 22° C. Then the mixture is stirred at 85° C. for six hours. After being cooled down to 25° C. it is given to 3 kg of water and 1 kg of ice. The resulting suspension is filtered off. The filter cake is washed with 300 g of water and dried in vacuum. Yield: 407 g.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
270 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Name
Quantity
3 kg
Type
solvent
Reaction Step Five
Name
3-Nitrophenoxyacetic acid methylester

Synthesis routes and methods II

Procedure details

Initially charge 50 g (359.4 mmol) of 3-nitrophenol and 175.67 g (539 mmol) of caesium carbonate in 1.0 liter of acetone and add 71.5 g (467.3 mmol) of bromoacetic acid methyl ester. Stir the mixture at 50° C. for 1 h and, after cooling, pour onto 7.5 liters of water. Stir the suspension for 30 min, then filter off with suction and wash the filter residue with water. Dry the solid in a drying cabinet at 50° C. and 100 mbar. 64.3 g (84.7% of theory) of the target compound are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
175.67 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
7.5 L
Type
reactant
Reaction Step Two
Name
3-Nitrophenoxyacetic acid methyl ester

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